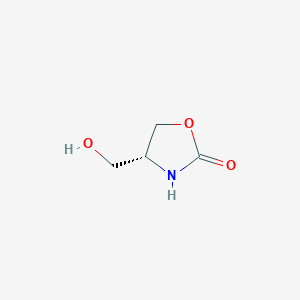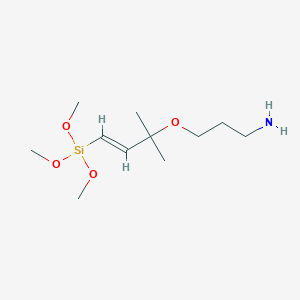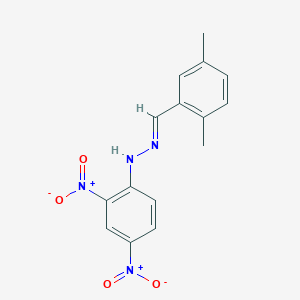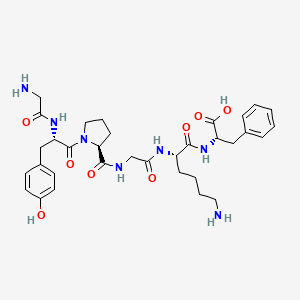
3-(3-hydroxy-4-methoxyphenyl)propanal
Vue d'ensemble
Description
3-(3-hydroxy-4-methoxyphenyl)propanal is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylpropanoids, which are a class of organic compounds that are biosynthesized by plants. This compound is known for its aromatic properties and is often used in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(3-hydroxy-4-methoxyphenyl)propanal typically involves several steps:
Ring Opening: Sassafras oil, methanol, and an alkaline reagent are reacted to obtain a phenol potassium salt solution.
Etherification: The potassium phenolate solution is reacted with an excessive methylating agent to obtain mixed ether.
Hydrolysis: The mixed ether is reacted with alcohol, water, and a catalyst to obtain a hydrolysis oil phase.
Esterification: The hydrolyzed oil phase is reacted with acetic anhydride to obtain an acetyl intermediate product.
Ozonization and Reduction: The acetyl product is reacted with ozone, and a pyro-sub water solution is added for reduction to obtain a reduced oil phase.
Alcoholysis: The oil phase obtained in the previous step is subjected to alcoholysis to obtain a crude product of isovanillin.
Condensation and Hydrogenation: The isovanillin crude product is condensed and hydrogenated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-hydroxy-4-methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl and methoxy groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
3-(3-hydroxy-4-methoxyphenyl)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of 3-(3-hydroxy-4-methoxyphenyl)propanal involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Anticancer Properties: It induces apoptosis in cancer cells by activating specific signaling pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant activity.
3-Hydroxy-4-methoxyphenylacetic acid: Used as a biomarker for coffee consumption.
3-(3,4-Dimethoxyphenyl)propionic acid: Studied for its potential health benefits
Uniqueness
3-(3-hydroxy-4-methoxyphenyl)propanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups on the aromatic ring makes it particularly versatile in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
3-(3-hydroxy-4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h4-7,12H,2-3H2,1H3 |
Clé InChI |
QYOYBHCGTRXATB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC=O)O |
SMILES canonique |
COC1=C(C=C(C=C1)CCC=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1638751.png)


![7-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1638756.png)


![3-(benzo[d]thiazol-2-yl)-N-hydroxypropanamide](/img/structure/B1638773.png)


![Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-2-oxo-1-piperazinyl]methyl]-1H-imidazol-1-yl]methyl]-](/img/structure/B1638783.png)




